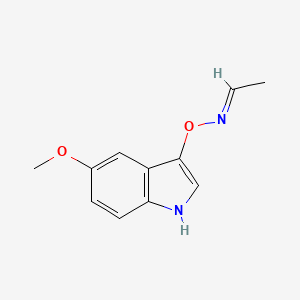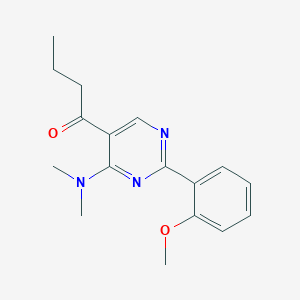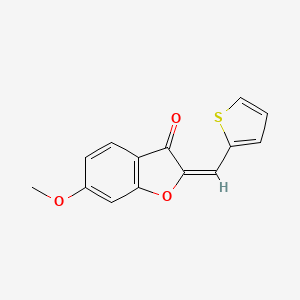
2-(3-(4-Methoxyphenyl)propyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-Methoxyphenyl)propyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 3-(4-methoxyphenyl)propyl group.
Another method involves the multi-component condensation of starting materials such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This approach allows for the selective synthesis of diverse furan derivatives under reflux conditions in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for industrial-scale synthesis . Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
化学反应分析
Types of Reactions
2-(3-(4-Methoxyphenyl)propyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
科学研究应用
2-(3-(4-Methoxyphenyl)propyl)furan has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-(4-Methoxyphenyl)propyl)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyphenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
2-Furoic Acid: A simple furan derivative with a carboxylic acid group.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Benzofuran: A fused ring compound containing a benzene ring fused to a furan ring.
Uniqueness
2-(3-(4-Methoxyphenyl)propyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113386-13-3 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
2-[3-(4-methoxyphenyl)propyl]furan |
InChI |
InChI=1S/C14H16O2/c1-15-13-9-7-12(8-10-13)4-2-5-14-6-3-11-16-14/h3,6-11H,2,4-5H2,1H3 |
InChI 键 |
QJGZULGKWQYPJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCCC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)



![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)


![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
